1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H14ClNO. It is a research chemical often used in various scientific studies due to its unique chemical properties. The compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the reaction of 2-chloro-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as OH-, NH2-, and others.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-OL: Similar structure but lacks the chlorinated aromatic ring.
2-Amino-1-phenylpropan-1-OL: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is unique due to the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
AUZGPVSYVKNCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.